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molecular formula C12H22O2 B1663558 4-(2,2,3-Trimethylcyclopentyl)butanoic acid CAS No. 957136-80-0

4-(2,2,3-Trimethylcyclopentyl)butanoic acid

Cat. No. B1663558
M. Wt: 198.30 g/mol
InChI Key: LYFXCRCUENNESS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08409649B2

Procedure details

4-(2,2,3-trimethylcyclopentyl)butanoic acid was synthesized in three steps; the first step reacts 2-(2,2,3-trimethylcyclopent-3-en-1-yl)acetaldehyde (aka campholenic aldehyde) to ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate, in the second step the latter was subjected to a hydrogenation procedure to form ethyl 4-(2,2,3-trimethylcyclopentyl)butanoic acid, and in the third step, from the latter, 4-(2,2,3-trimethylcyclopentyl)butanoic acid was formed in presence of sodium hydroxide (NaOH) and tetrahydrofuran (THF).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:11])[C:6]([CH3:7])=[CH:5][CH2:4][CH:3]1[CH2:8][CH:9]=O.[CH3:12][C:13]1([CH3:27])[C:17]([CH3:18])=[CH:16][CH2:15][CH:14]1[CH2:19][CH:20]=[CH:21][C:22]([O:24]CC)=[O:23]>>[CH3:27][C:13]1([CH3:12])[CH:17]([CH3:18])[CH2:16][CH2:15][CH:14]1[CH2:19][CH2:20][CH2:21][C:22]([OH:24])=[O:23].[CH2:20]([CH:21]([CH2:9][CH2:8][CH:3]1[CH2:4][CH2:5][CH:6]([CH3:7])[C:2]1([CH3:11])[CH3:1])[C:22]([OH:24])=[O:23])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(CC=C1C)CC=O)C
Name
ethyl 4-(2,2,3-trimethylcyclopent-3-enyl)but-2-enoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C(CC=C1C)CC=CC(=O)OCC)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(C(CCC1C)CCCC(=O)O)C
Name
Type
product
Smiles
C(C)C(C(=O)O)CCC1C(C(CC1)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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